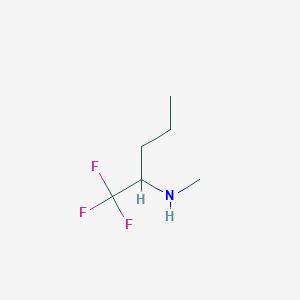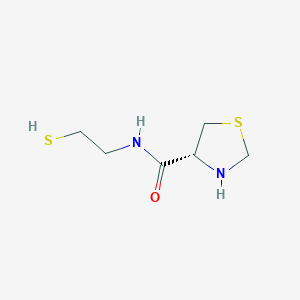
(R)-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide is a chiral compound that features a thiazolidine ring, a mercaptoethyl group, and a carboxamide group. Compounds with thiazolidine rings are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide typically involves the formation of the thiazolidine ring followed by the introduction of the mercaptoethyl and carboxamide groups. Common synthetic routes may include:
Cyclization Reactions: Starting from amino acids or other precursors to form the thiazolidine ring.
Functional Group Introduction: Using reagents like thiols and amines to introduce the mercaptoethyl and carboxamide groups under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercaptoethyl group can undergo oxidation to form disulfides.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The thiazolidine ring can participate in substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: From oxidation of the mercaptoethyl group.
Amines: From reduction of the carboxamide group.
Substituted Thiazolidines: From substitution reactions on the thiazolidine ring.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive groups.
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-N-(2-Mercaptoethyl)thiazolidine-4-carboxamide would depend on its specific interactions with molecular targets. Generally, it might:
Bind to Enzymes: Inhibiting their activity by interacting with active sites.
Modulate Pathways: Affecting biochemical pathways by binding to receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the mercaptoethyl group.
N-(2-Mercaptoethyl)thiazolidine-4-carboxamide: Non-chiral version.
Uniqueness
Chirality: The ®-enantiomer may have different biological activities compared to the (S)-enantiomer.
Functional Groups:
Properties
Molecular Formula |
C6H12N2OS2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
(4R)-N-(2-sulfanylethyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS2/c9-6(7-1-2-10)5-3-11-4-8-5/h5,8,10H,1-4H2,(H,7,9)/t5-/m0/s1 |
InChI Key |
HHHADADRSZJCIY-YFKPBYRVSA-N |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)NCCS |
Canonical SMILES |
C1C(NCS1)C(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12848056.png)
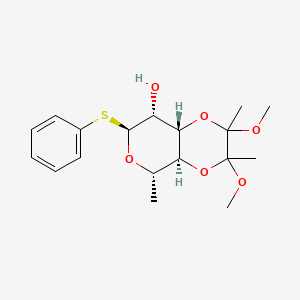
![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)
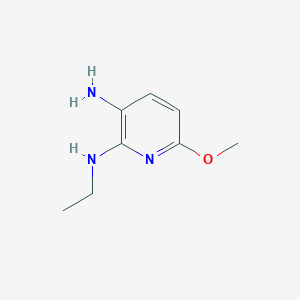
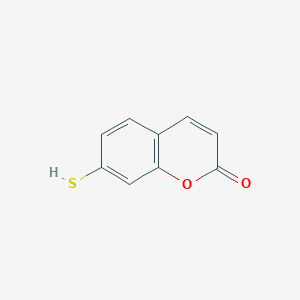
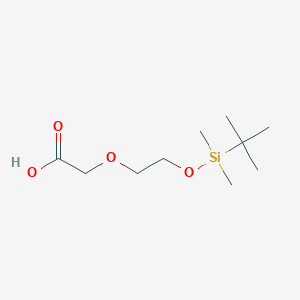
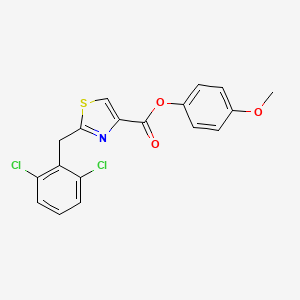

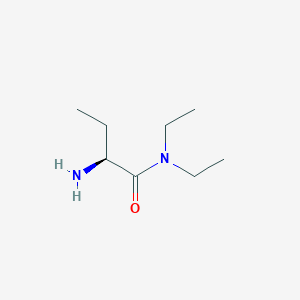
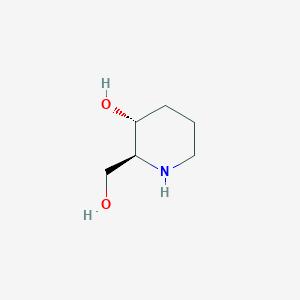

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
